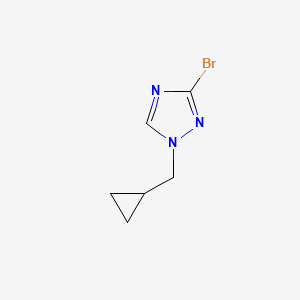

3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole

Description

3-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole is a substituted triazole derivative characterized by a bromine atom at position 3 and a cyclopropylmethyl group at position 1 of the triazole ring. The parent 1H-1,2,4-triazole is a π-electron-deficient heterocycle with high solubility in water and organic solvents, enabling diverse reactivity in electrophilic and nucleophilic substitutions . Substitutions at positions 1 and 3, as seen in this compound, modulate electronic and steric properties, influencing applications in medicinal chemistry and agrochemicals. For example, bromine enhances electrophilicity, while the cyclopropylmethyl group may improve lipophilicity and metabolic stability .

Properties

IUPAC Name |

3-bromo-1-(cyclopropylmethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-6-8-4-10(9-6)3-5-1-2-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTVZYDRUVHVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=NC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole typically involves the reaction of 1-(cyclopropylmethyl)-1H-1,2,4-triazole with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination process selectively introduces a bromine atom at the desired position on the triazole ring .

Chemical Reactions Analysis

3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amino derivative.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Scientific Research Applications

3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole, we compare it with structurally related triazole derivatives (Table 1) and analyze their properties, synthesis, and applications.

Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives

Structural and Electronic Differences

- Substituent Effects: Cyclopropylmethyl (C1): Enhances steric bulk and lipophilicity compared to smaller groups like methyl (e.g., compound in ). This may improve membrane permeability in drug design. Bromine (C3): Increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in agrochemical synthesis) . Aromatic vs.

Physicochemical Properties

- Solubility : The ethylthio-substituted analog () is soluble in alcohols and chloroform but less so in water, whereas the parent 1H-1,2,4-triazole is highly water-soluble .

- Melting Points : Brominated triazoles show varied melting points (e.g., 69–70°C for vs. 98–100°C for ), reflecting differences in crystallinity influenced by substituents.

Biological Activity

3-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in various pharmacological applications, including antifungal, anticancer, and antimicrobial activities. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole can be achieved through multiple synthetic routes that typically involve the bromination of triazole derivatives followed by cyclopropylmethyl substitution. The molecular structure is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a bromine substituent that may enhance its biological activity.

Biological Activity Overview

The biological activities of triazoles are extensive. They exhibit properties such as:

- Antifungal Activity : Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis.

- Anticancer Activity : Certain triazoles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Properties : These compounds also demonstrate antibacterial and antiviral activities.

Antifungal Activity

Triazoles like 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole have been evaluated for their antifungal efficacy. Studies indicate that modifications at the 3-position of the triazole ring can significantly influence antifungal potency. For example, compounds with halogen substitutions have shown enhanced activity against various plant-pathogenic fungi .

| Compound | Activity (EC50) | Pathogen |

|---|---|---|

| 3-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole | 0.005 ppm | Zymoseptoria tritici |

| 3-Bromo derivative | 0.08 ppm | Multiple ascomycetes |

Anticancer Activity

The anticancer potential of triazoles has been highlighted in several studies. For instance, compounds similar to 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells in vitro and in vivo .

| Compound | CDK Inhibition | Cell Line |

|---|---|---|

| 3-Bromo Triazole Analog | Potent Inhibition | A375 Melanoma |

The mechanisms underlying the biological activities of triazoles often involve:

- Enzyme Inhibition : Many triazoles act by inhibiting enzymes critical for fungal cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Disruption of Cellular Functions : Compounds may interfere with mitochondrial integrity or other cellular processes leading to cell death.

Case Studies

Several case studies illustrate the efficacy of triazole derivatives:

- Antifungal Efficacy Against Fungal Pathogens : A study demonstrated that a series of brominated triazoles exhibited significant antifungal activity against agricultural pathogens, suggesting their potential as novel fungicides .

- Anticancer Properties : Research involving cyclin-dependent kinase inhibitors derived from triazoles showed promising results in reducing tumor size in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.